molecular formula C18H12FN5O2S B2667742 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207044-19-6

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2667742
CAS No.: 1207044-19-6
M. Wt: 381.39
InChI Key: FKPZMGWYLSSIIP-UHFFFAOYSA-N
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Description

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety, a thiazole ring, a fluorophenyl group, and a triazole ring, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions to form the desired product

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activity .

Scientific Research Applications

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may activate or inhibit signaling pathways involved in cell proliferation, apoptosis, or immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O2S/c19-11-2-1-3-12(7-11)24-17(20)16(22-23-24)18-21-13(8-27-18)10-4-5-14-15(6-10)26-9-25-14/h1-8H,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPZMGWYLSSIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC(=CC=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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